4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide
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Overview
Description
4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound features a benzamide core linked to a pyridine ring and a cyanoacetamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and economical methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the need for purification steps .
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyanoacetamide moiety can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with nucleic acids . The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups.
Cyanoacetamides: These compounds have a similar cyanoacetamide moiety but may lack the benzamide or pyridine components.
Uniqueness
What sets 4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and chemical properties .
Properties
CAS No. |
920495-61-0 |
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Molecular Formula |
C17H17N5O2 |
Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-[1-amino-2-[(2-cyanoacetyl)amino]ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C17H17N5O2/c18-8-5-16(23)21-11-15(19)12-1-3-13(4-2-12)17(24)22-14-6-9-20-10-7-14/h1-4,6-7,9-10,15H,5,11,19H2,(H,21,23)(H,20,22,24) |
InChI Key |
MCZOXXMNCURYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)CC#N)N)C(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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